(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylcarbonyl piperazine intermediate. This can be achieved by reacting furan-2-carboxylic acid with piperazine under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Next, the intermediate is reacted with 2-aminobenzoyl chloride to form the final product. This step usually requires a solvent like dichloromethane and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles, often in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone: Similar structure but with a pyridine ring instead of a furan ring.
(2-Aminophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(2-Aminophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(2-aminophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H17N3O3/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10,17H2 |
InChI Key |
LTEYENIIXZDNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2N)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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